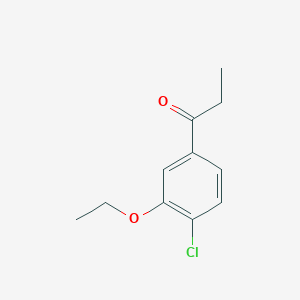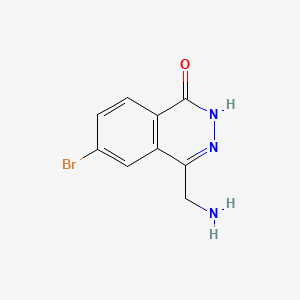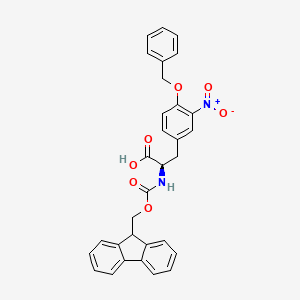
Fmoc-D-Tyr(Bzl,3-NO2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) group, and a nitro group at the 3-position. This compound is often used in peptide synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Bzl,3-NO2)-OH typically involves several steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is usually achieved by reacting D-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Benzyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done using benzyl bromide in the presence of a base.
Nitration: The benzyl-protected tyrosine is then nitrated at the 3-position using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be removed under hydrogenolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Removal of the benzyl group to yield the free hydroxyl compound.
Aplicaciones Científicas De Investigación
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: It is used to study the role of tyrosine residues in proteins.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Tyr(Bzl,3-NO2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and elongation of the peptide chain. The benzyl and nitro groups provide additional functionalization, which can be exploited for specific biochemical interactions.
Comparación Con Compuestos Similares
Fmoc-D-Tyr(Bzl,3-NO2)-OH: can be compared with other tyrosine derivatives:
Fmoc-D-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-D-Tyr(3-NO2)-OH: Lacks the benzyl group, making it less hydrophobic.
Fmoc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, which may have different biological activity.
Conclusion
This compound: is a versatile compound used in peptide synthesis and various scientific research applications. Its unique chemical structure allows for specific modifications and interactions, making it valuable in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C31H26N2O7 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1 |
Clave InChI |
RRVCKQIBDINWRU-HHHXNRCGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


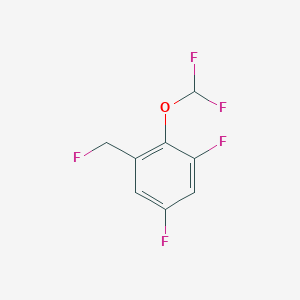
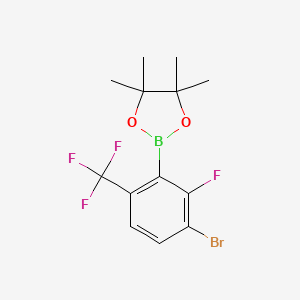
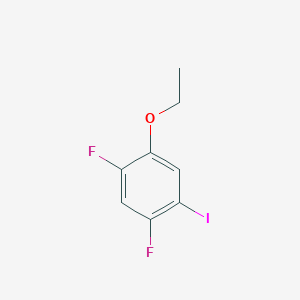


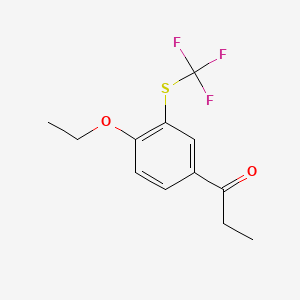
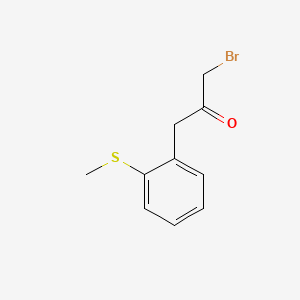
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
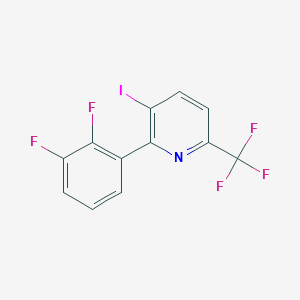
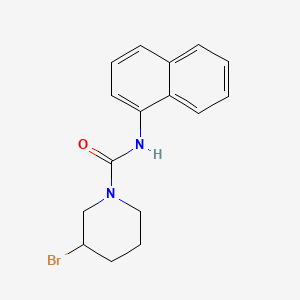
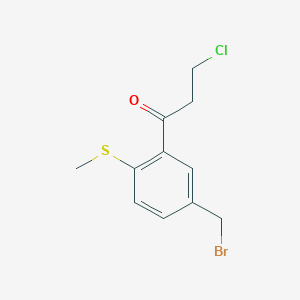
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
